molecular formula C21H26N2O3 B11826856 tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11826856
M. Wt: 354.4 g/mol
InChI Key: HSLYOZHPFPQYJN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenoxypyridine moiety and a tert-butyl ester group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces more saturated piperidine derivatives .

Scientific Research Applications

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxypyridine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)26-20(24)23-15-8-7-13-18(23)17-12-9-14-22-19(17)25-16-10-5-4-6-11-16/h4-6,9-12,14,18H,7-8,13,15H2,1-3H3

InChI Key

HSLYOZHPFPQYJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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